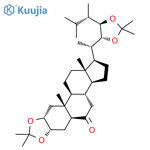

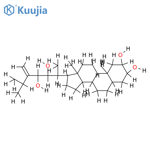

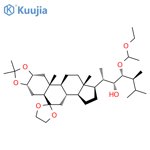

A new synthesis of castasterone and brassinolide from stigmasterol. A concise and stereoselective elaboration of the side chain from a C-22 aldehyde

,

Canadian Journal of Chemistry,

1993,

71(2),

156-63